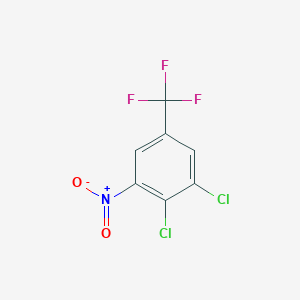

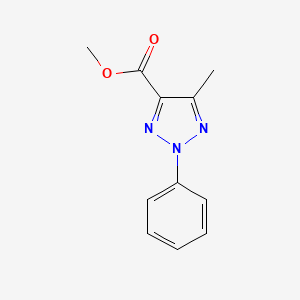

5-metil-2-fenil-2H-1,2,3-triazol-4-carboxilato de metilo

Descripción general

Descripción

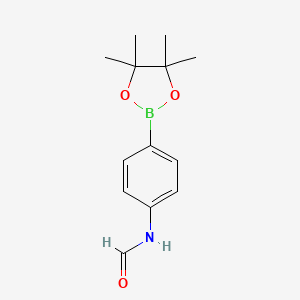

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Aplicaciones Científicas De Investigación

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Its derivatives are being explored for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mecanismo De Acción

Target of Action

The primary target of Methyl 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carboxylate is Xanthine Oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and further oxidation to uric acid .

Mode of Action

Methyl 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carboxylate acts as a potent inhibitor of XO . It binds to the active site of the enzyme, thereby preventing the oxidation of hypoxanthine and xanthine to uric acid . This inhibition reduces the production of uric acid, which can be beneficial in conditions like gout where uric acid levels are elevated .

Biochemical Pathways

The compound’s action primarily affects the purine degradation pathway . By inhibiting XO, it prevents the final steps of purine catabolism, leading to a decrease in uric acid production . This can have downstream effects on purine metabolism and uric acid homeostasis .

Result of Action

The inhibition of XO by Methyl 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carboxylate leads to a decrease in uric acid production . This can help to alleviate symptoms in conditions characterized by hyperuricemia, such as gout .

Análisis Bioquímico

Biochemical Properties

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. One of the notable interactions is with xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. The compound acts as a mixed-type inhibitor of xanthine oxidase, thereby reducing the production of uric acid . Additionally, it has shown potential in inhibiting other enzymes such as urease and certain oxidoreductases, which further highlights its versatility in biochemical processes .

Cellular Effects

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound modulates gene expression by affecting transcription factors and signaling molecules, leading to altered cellular metabolism and function. For instance, it has been shown to downregulate pro-inflammatory cytokines and upregulate antioxidant enzymes, thereby promoting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate involves its binding interactions with specific biomolecules. The compound binds to the active site of xanthine oxidase, inhibiting its activity and reducing the formation of reactive oxygen species. This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site . Additionally, the compound can modulate the activity of other enzymes by altering their conformation and stability, leading to changes in their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation over time. Long-term studies have shown that it maintains its inhibitory effects on xanthine oxidase and other enzymes, leading to sustained biochemical and cellular changes. Prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as reduced oxidative stress and inflammation. At high doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to disrupted cellular functions .

Metabolic Pathways

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s inhibition of xanthine oxidase also impacts purine metabolism, leading to altered levels of uric acid and other purine derivatives .

Transport and Distribution

Within cells and tissues, methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and localization. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects. Its distribution is also influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins. It may also be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization allows the compound to modulate various cellular processes, including energy metabolism and oxidative stress responses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized using sodium nitrite and acetic acid to yield the triazole ring . The final step involves esterification with methanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the triazole ring.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

5-Methyl-2-phenyl-1,2,4-triazole-3-carboxylate: Different triazole isomer with similar functional groups.

1,2,3-Triazole derivatives: Various derivatives with different substituents on the triazole ring.

Uniqueness

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group enhances its solubility and reactivity, making it a versatile compound for various applications.

Propiedades

IUPAC Name |

methyl 5-methyl-2-phenyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-10(11(15)16-2)13-14(12-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHCIHCDLVYSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)OC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378990 | |

| Record name | Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7673-93-0 | |

| Record name | Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.